N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts like palladium.
Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrrolidinone ring, converting it to a pyrrolidine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest in cancer cells.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes.
Chemical Biology: It serves as a probe for studying protein-ligand interactions due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-3-chlorobenzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex.
N-(1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)-3-chlorobenzenesulfonamide: Similar structure but without the oxo group on the pyrrolidine ring.
N-(benzo[d][1,3]dioxol-5-yl)-3-chlorobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This structural complexity allows it to interact with multiple biological targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-2-1-3-15(7-13)27(23,24)20-9-12-6-18(22)21(10-12)14-4-5-16-17(8-14)26-11-25-16/h1-5,7-8,12,20H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJBJUQQHZLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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